1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNXNQXHVJUVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine generally follows a convergent approach:
- Construction of the pyrazolo[1,5-a]pyrazine core.
- Functionalization at the 4-position of the pyrazolo ring.
- Introduction of the piperidin-3-amine substituent via nucleophilic substitution or reductive amination.
Construction of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine ring system is typically synthesized through condensation reactions involving aminopyrazole derivatives and appropriate electrophilic partners.
Starting Materials: Aminopyrazole derivatives are reacted with beta-ketoesters or related compounds under basic conditions to form dihydroxy-heterocycles, which cyclize to form the pyrazolo[1,5-a]pyrazine core.
Chlorination: Subsequent chlorination at specific positions (e.g., position 4) using phosphorus oxychloride enables further substitution reactions.
Formylation: Position-selective formylation at position 7 of pyrazolo[1,5-a]pyrazine derivatives has been achieved via carbene insertion reactions using silylformamidine reagents, with yields exceeding 90% under mild conditions.
Functionalization at Position 4 with Piperidin-3-amine
The key step to obtain this compound involves introducing the piperidin-3-amine group at the 4-position of the pyrazolo[1,5-a]pyrazine ring.
Nucleophilic Aromatic Substitution (SNAr): The 4-chloropyrazolo[1,5-a]pyrazine derivatives undergo nucleophilic substitution with piperidin-3-amine or its derivatives in the presence of a base (e.g., potassium carbonate) at room temperature or slightly elevated temperatures. This reaction proceeds with high selectivity due to the reactivity of the chlorine substituent at position 4.
Reductive Amination: Alternatively, aldehyde intermediates at position 4 can be prepared by oxidation (e.g., Dess–Martin periodinane oxidation). These aldehydes then undergo reductive amination with piperidin-3-amine in the presence of reducing agents such as sodium triacetoxyborohydride, yielding the target amine-substituted compound with good yields (often >80%).
Representative Multi-Step Synthesis Scheme
Detailed Research Findings and Optimization
Yield Optimization: Reductive amination steps with sodium triacetoxyborohydride have shown yields up to 84% when carefully selecting amine partners and reaction conditions. Reaction temperature and solvent choice significantly influence the selectivity and yield.
Selectivity: The chlorine atom at position 4 of the pyrazolo[1,5-a]pyrazine ring is highly reactive, enabling selective substitution without affecting other positions.
Formylation and Subsequent Functionalization: Formylation at position 7 using silylformamidine enables further diversification of the pyrazolo[1,5-a]pyrazine core, which can be adapted to introduce various substituents including piperidin-3-amine derivatives.
Catalytic Coupling Methods: While palladium-catalyzed Suzuki and Buchwald–Hartwig reactions are common in related pyrazolo[1,5-a]pyrimidine derivatives, for pyrazolo[1,5-a]pyrazine cores, nucleophilic substitution and reductive amination remain preferred for introducing amine substituents due to better yields and simpler conditions.
Summary Table of Key Preparation Methods
Concluding Remarks
The preparation of This compound is well-established through multi-step synthetic routes involving:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Selective chlorination at position 4.
- Introduction of the piperidin-3-amine substituent via nucleophilic aromatic substitution or reductive amination.
These methods provide good to excellent yields, with reaction conditions optimized for selectivity and efficiency. The availability of diverse functionalization techniques such as formylation and catalytic coupling further expands the synthetic utility of this compound class.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine and its derivatives are being explored for their potential therapeutic applications, particularly in treating various diseases due to their structural similarities to known pharmacophores. Compounds with the pyrazolo[1,5-a]pyrazine scaffold have exhibited diverse biological properties, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests possible uses in treating neurological disorders .
Interaction Studies
Research into the interaction of this compound with various biological targets is crucial for understanding its mechanism of action. Interaction studies typically focus on:
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as protein kinases. It acts by binding to the active site of these enzymes, thereby inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The compound belongs to the pyrazolo-fused heterocycle family, which includes pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-c]pyrimidines, and imidazo[1,5-a]pyrazines. Key structural differences among these analogs include:
- Pyrazolo[1,5-a]pyrazine (target compound): A 6-5-6 fused system with nitrogen atoms at positions 1, 5, and 6.
- Pyrazolo[1,5-a]pyrimidines (e.g., 6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine): A 6-5-6 system with nitrogen atoms at positions 1, 3, and 7, often substituted with bromine or methyl groups for kinase inhibition .
- Imidazo[1,5-a]pyrazines : Feature an imidazole ring fused to pyrazine, offering distinct electronic properties .
Table 1: Structural Comparison of Heterocyclic Cores
Substituent Effects on Pharmacological Activity
Substituents on the pyrazolo-pyrazine/pyrimidine core significantly influence target selectivity and potency:
- Piperidine Amine : In 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine, the piperidine moiety enhances blood-brain barrier penetration, as seen in BTK inhibitors like BIIB129 .
- Halogen Substitutions : Bromine at position 6 (e.g., in ’s compound) increases steric bulk, improving binding to hydrophobic kinase pockets .
- Aryl Groups : Derivatives like N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine () use aryl substituents for enhanced affinity toward aryl hydrocarbon receptors .
Pharmacological and Physicochemical Comparisons
- Bioavailability : The piperidine amine in the target compound improves aqueous solubility (cLogP ~2.1) compared to more lipophilic analogs like 3-(1-methylpyrazol-4-yl) derivatives (cLogP ~3.5) .
- Target Selectivity : Unlike pyrazolo[1,5-a]pyrimidines, which often target CDKs or PDEs, the pyrazolo[1,5-a]pyrazine scaffold shows preferential binding to BTK due to its smaller core size .
- Toxicity : Piperidine-containing analogs generally exhibit lower hepatotoxicity than morpholine or thiourea derivatives .
Biological Activity
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula: CHN. Its structure consists of a pyrazolo[1,5-a]pyrazine core linked to a piperidin-3-amine moiety, which may contribute to its unique biological profile.
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : The pyrazolo[1,5-a]pyrazine scaffold is known for its ability to inhibit various kinases, which play critical roles in cell signaling pathways associated with cancer progression and survival .
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells .
- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes vital for cancer cell survival .
Table 1: Summary of Biological Activities of Related Pyrazolo Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Caspase activation |
| Compound B | Caco-2 (Colon) | 15 | DNA intercalation |
| Compound C | WI-38 (Normal) | >50 | Selective toxicity |
Note: IC values indicate the concentration required to inhibit cell viability by 50%.
Recent Studies
Recent research has focused on the synthesis and evaluation of pyrazole-based compounds for their potential as multi-target agents. For example:
- A study evaluated a series of pyrazole derivatives for their anticancer properties and found that modifications at specific positions significantly affected their cytotoxicity against A549 cells. The most potent compounds exhibited IC values lower than those of traditional chemotherapeutics like doxorubicin .
Q & A
Advanced Research Question
Control Groups : Include analogs with incremental modifications (e.g., methyl vs. trifluoromethyl groups).
Multiparametric Analysis : Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with pharmacokinetic profiling (e.g., plasma half-life, bioavailability).
Data Normalization : Express activity as % inhibition relative to a reference compound (e.g., Taladegib for Hedgehog pathway studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
